molecular formula C26H34F2O5S2 B1197899 1-[(2S,10S,12S,13S,15S,19S,20S,22S)-1,10-difluoro-22-hydroxy-2,17,17,20-tetramethyl-3,6-bis(sulfanyl)-16,18-dioxahexacyclo[10.10.0.02,9.04,7.013,20.015,19]docosa-3,8-dien-19-yl]-2-hydroxyethanone

1-[(2S,10S,12S,13S,15S,19S,20S,22S)-1,10-difluoro-22-hydroxy-2,17,17,20-tetramethyl-3,6-bis(sulfanyl)-16,18-dioxahexacyclo[10.10.0.02,9.04,7.013,20.015,19]docosa-3,8-dien-19-yl]-2-hydroxyethanone

Cat. No.: B1197899
M. Wt: 528.7 g/mol
InChI Key: DOHYEEYJXZLPSO-JTJYFJHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl is a complex organic compound characterized by its unique structure, which includes multiple fused rings, fluorine atoms, hydroxyl groups, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl involves multiple steps, including the formation of the core structure through cyclization reactions, followed by the introduction of fluorine atoms and sulfanyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert sulfanyl groups to thiols.

    Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the fluorine atoms can produce hydrocarbon derivatives.

Scientific Research Applications

1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H34F2O5S2

Molecular Weight

528.7 g/mol

IUPAC Name

1-[(2S,10S,12S,13S,15S,19S,20S,22S)-1,10-difluoro-22-hydroxy-2,17,17,20-tetramethyl-3,6-bis(sulfanyl)-16,18-dioxahexacyclo[10.10.0.02,9.04,7.013,20.015,19]docosa-3,8-dien-19-yl]-2-hydroxyethanone

InChI

InChI=1S/C26H34F2O5S2/c1-22(2)32-20-8-13-14-7-16(27)15-5-11-12(6-17(11)34)21(35)24(15,4)25(14,28)18(30)9-23(13,3)26(20,33-22)19(31)10-29/h5,11,13-14,16-18,20,29-30,34-35H,6-10H2,1-4H3/t11?,13-,14-,16-,17?,18-,20-,23-,24+,25?,26+/m0/s1

InChI Key

DOHYEEYJXZLPSO-JTJYFJHOSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC6C(CC6=C([C@@]53C)S)S)F)F)O

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC6C(CC6=C(C5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)S)S)F)C

Synonyms

6 alpha,9-difluoro-11 beta,16 alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 3-ethylenedithioketal 16,17-acetonide
ORF 10703

Origin of Product

United States

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